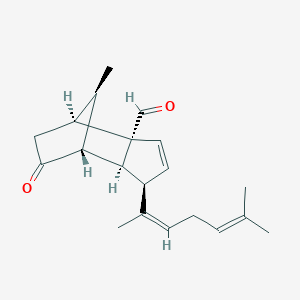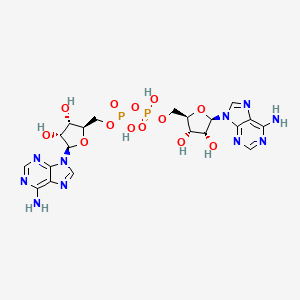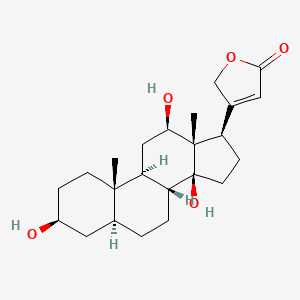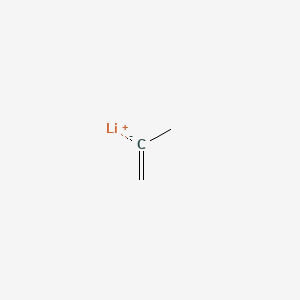
Isopropenyllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropenyllithium is an alkenyllithium compound.
Scientific Research Applications
Biosynthesis of Isoprenoid Molecules : Isoprenoids, including compounds like isopropenyllithium, have significant potential in producing therapeutics, neutraceuticals, and fine chemicals. Metabolic engineering of the isoprenoid pathway has been a focus of research, especially using carotenoids due to their colorimetric properties. The genetic platforms developed can be applied to biosynthesize other valuable isoprenoid products, particularly terpenoids (Klein‐Marcuschamer, Ajikumar, & Stephanopoulos, 2007).
Isoproturon Detection in Agriculture : Research has developed an electrochemical sensor for the rapid and sensitive detection of isoproturon, an herbicide, using graphene oxide-modified multi-walled carbon nanotubes. This advancement is crucial for screening its presence in food resources and meeting pollution restrictions (Zhou et al., 2020).
Synthesis of Isopropenyl Acetate : Isopropenyl acetate, a crucial chemical intermediate with wide applications in chemicals, materials, and medicine, has been synthesized using acetone and ketene. This research investigated the optimal conditions and reaction mechanisms, offering guidance for industrial production (Zhang et al., 2021).
Isoprostanes as Biomarkers : Isoprostanes, similar to isoprenoids, are used as biomarkers and mediators of oxidative stress in various diseases. This research focuses on their role in obesity, ischemia-reperfusion injury, the central nervous system, cancer, and genetic disorders (Milne, Dai, & Roberts, 2015).
Engineering Microbial Cell Factories : The engineering of the mevalonate pathway in E. coli for terpenoid production, including compounds like isoprenoids, has shown potential. This approach aims to create an alternative for extracting low concentrations of terpenoids from plant tissue (Martin et al., 2003).
Toxicology of Isoproturon in Wheat : This study explored the toxic effects of isoproturon, a herbicide, on wheat, indicating its environmental risks to crop safety. It also examined how salicylic acid mediates biological processes in wheat under isoproturon stress (Liang, Lu, & Yang, 2012).
IsoProt Workflow in Proteomics : IsoProt, a bioinformatic workflow, has been developed for analyzing data from isobarically labeled, quantitative proteomics experiments. It uses open source tools and offers a reproducible way to analyze proteomics data, which could include isoprenoids-related studies (Griss, Vinterhalter, & Schwämmle, 2018).
Ketal-linked Prodrugs and Biomaterials : Research on organocatalytic transisopropenylation of alcohols has enabled the synthesis of isopropenyl ethers from various drugs and biomaterials. This method offers a versatile approach for creating ketal-linked prodrugs and functionalized biomaterials (Yu et al., 2021).
properties
CAS RN |
6386-71-6 |
|---|---|
Molecular Formula |
C3H5Li |
Molecular Weight |
48 g/mol |
IUPAC Name |
lithium;prop-1-ene |
InChI |
InChI=1S/C3H5.Li/c1-3-2;/h1H2,2H3;/q-1;+1 |
InChI Key |
FDSYVYRHBINZOG-UHFFFAOYSA-N |
SMILES |
[Li+].C[C-]=C |
Canonical SMILES |
[Li+].C[C-]=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





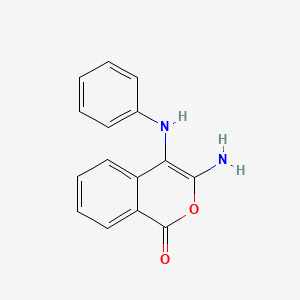
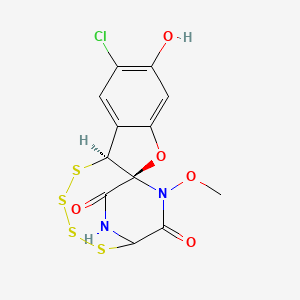
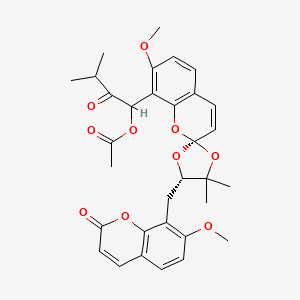

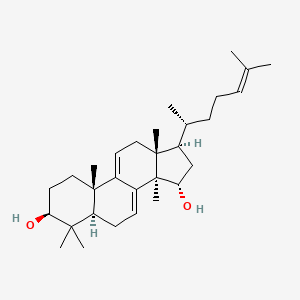
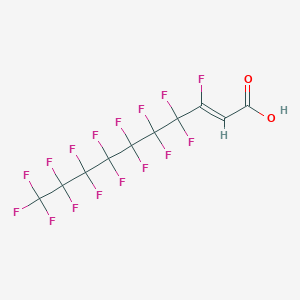
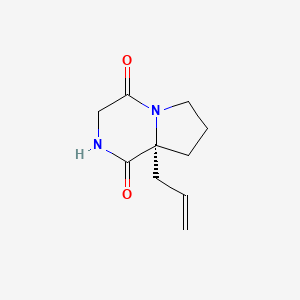
![Pentacyclo[19.3.1.1(3,7).1(9,13).1(15,19)]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene](/img/structure/B1250510.png)

